Reduced Genotoxic Liability vs. 1,2-Dibromopropane Across Seven-Assay Panel
In a comprehensive comparative toxicology study, 1,1,3-tribromopropane (TBP) was benchmarked against 1,2-dibromopropane (DBP) and the known carcinogen 1,2-dibromo-3-chloropropane (DBCP) across seven genotoxicity assays spanning bacterial, mammalian in vitro, Drosophila, and mouse in vivo endpoints [1]. TBP tested positive in only 2 of 7 assays (DNA repair in primary rat hepatocytes; Salmonella/microsome assay), with one borderline-positive result (host-mediated assay). By contrast, DBP was active in 4 of 7 assays. Crucially, neither DBP nor TBP induced tumors in the Danio rerio fish carcinogenicity model, whereas DBCP produced unequivocal tumor formation, establishing a tiered hazard ranking of DBCP >> DBP > TBP [1].
| Evidence Dimension | Number of positive genotoxicity assay endpoints (out of 7 total) |
|---|---|
| Target Compound Data | 2 positive (DNA repair in rat hepatocytes; Salmonella/microsome) + 1 borderline (host-mediated assay) |
| Comparator Or Baseline | 1,2-Dibromopropane (DBP): 4 positive; 1,2-Dibromo-3-chloropropane (DBCP): positive in multiple assays + tumor formation in vivo |
| Quantified Difference | TBP: 2–3 positive endpoints; DBP: 4 positive endpoints; DBCP: carcinogenic in vivo |
| Conditions | Seven-assay panel: (i) SOS-induction in E. coli, (ii) DNA repair in primary rat hepatocytes, (iii) Salmonella/microsome, (iv) host-mediated assay, (v) Drosophila SMART, (vi) HGPRT mutagenesis in ARL 18 cells, (vii) micronucleus formation in mouse PCE, forestomach, glandular stomach, duodenum, jejunum, cecum, and liver; tumor formation in Danio rerio |
Why This Matters
For laboratories conducting structure-activity relationship (SAR) studies on halogenated propanes or requiring a less genotoxic tribromopropane congener, TBP offers a quantifiably reduced hazard profile compared to 1,2-dibromopropane, reducing containment costs and regulatory reporting burden.
- [1] Belitsky, G.A., Lytcheva, T.A., Khitrovo, I.A. et al. Genotoxicity and carcinogenicity testing of 1,2-dibromopropane and 1,1,3-tribromopropane in comparison to 1,2-dibromo-3-chloropropane. Cell Biology and Toxicology, 1994, 10(4), 265-279. DOI: 10.1007/BF00756766. View Source
